molecular formula C26H32MgN6O8S2 B1248988 Nolotil CAS No. 6150-97-6

Nolotil

Cat. No.: B1248988
CAS No.: 6150-97-6
M. Wt: 645 g/mol
InChI Key: NHMUJYOBLYTIKO-UHFFFAOYSA-L
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Preparation Methods

The synthesis of metamizole involves the reaction of 4-methylaminoantipyrine with sodium formaldehyde sulfoxylate. The process typically includes the following steps:

Industrial production methods often involve optimizing these reactions to ensure high yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time.

Chemical Reactions Analysis

Metamizole undergoes several types of chemical reactions, including:

    Oxidation: Metamizole can be oxidized to form various metabolites, which are often more water-soluble and can be excreted more easily.

    Reduction: This reaction is less common but can occur under specific conditions.

    Substitution: Metamizole can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are typically metabolites that are more easily excreted from the body .

Scientific Research Applications

Metamizole has a wide range of applications in scientific research, including:

Mechanism of Action

The precise mechanism of action of metamizole is not fully understood, but it is believed to exert its effects by inhibiting the cyclooxygenase-3 (COX-3) enzyme in the central nervous system. This inhibition reduces the production of prostaglandins, which are lipid compounds that play a role in pain and inflammation . Additionally, metamizole may influence other molecular targets and pathways involved in pain perception and fever regulation .

Comparison with Similar Compounds

Metamizole belongs to the pyrazolone class of compounds, which includes other analgesics such as aminopyrine and phenylbutazone. Compared to these compounds, metamizole is unique in its combination of potent analgesic, antipyretic, and spasmolytic properties . While aminopyrine and phenylbutazone also have analgesic effects, they are associated with a higher risk of adverse effects, making metamizole a preferred choice in many clinical settings .

Similar Compounds

Biological Activity

Nolotil, known generically as metamizole, is a non-opioid analgesic and antipyretic medication widely used in various countries, particularly in Spain and Latin America. Despite its efficacy in pain relief, concerns regarding its safety profile, especially related to serious adverse effects like agranulocytosis, have prompted extensive research into its biological activity. This article delves into the pharmacodynamics, efficacy, adverse effects, and case studies associated with this compound.

Metamizole's analgesic and antipyretic effects are attributed to its ability to inhibit prostaglandin synthesis in the central nervous system. Unlike traditional NSAIDs, metamizole's mechanism is not fully understood but is believed to involve:

  • Inhibition of cyclooxygenase (COX) : Metamizole appears to selectively inhibit COX enzymes, leading to reduced prostaglandin synthesis.
  • Activation of endogenous opioid pathways : Studies suggest that metamizole may enhance the release of endogenous opioids, contributing to its analgesic effects.

Comparative Studies

Recent clinical trials have compared the efficacy of metamizole against other analgesics such as ibuprofen. A notable study aimed to determine whether metamizole is non-inferior to ibuprofen for treating acute lower back pain (LBP). The trial involved 120 participants randomized into four groups:

Group Treatment Duration Primary Endpoint
Group 1Ibuprofen14 daysChange in pain on Numeric Rating Scale
Group 2Ibuprofen + Short Intervention14 daysChange in pain on Numeric Rating Scale
Group 3Metamizole14 daysChange in pain on Numeric Rating Scale
Group 4Metamizole + Short Intervention14 daysChange in pain on Numeric Rating Scale

The results indicated that metamizole provided comparable pain relief to ibuprofen, supporting its use as an effective analgesic for acute conditions .

Adverse Effects

Despite its benefits, metamizole is associated with serious adverse effects. The most concerning is agranulocytosis , a potentially life-threatening condition characterized by a significant drop in white blood cell count. Research indicates that this side effect may be more prevalent among certain populations, particularly those from Northern Europe.

Risk Factors for Agranulocytosis

  • Demographics : Elderly patients and those with compromised immune systems are at higher risk.
  • Geographic Variability : Reports suggest that British patients may experience agranulocytosis more frequently than their Spanish counterparts .

A systematic review of metamizole-associated adverse events highlighted that while serious adverse events were relatively rare (9 serious cases reported among approximately 4,000 patients), the risk remains a critical concern for clinicians prescribing this medication .

Case Studies

Several case studies have documented severe reactions to this compound. One notable instance involved a British patient who developed agranulocytosis after short-term use of the drug while visiting Spain. This case contributed to increased scrutiny from health authorities regarding the prescription practices for this compound among tourists .

Another study analyzed over 120 cases reported by a medical translator who noted significant side effects among British patients using this compound. This led to recommendations from Spain's Agency of Medicines and Medical Devices (AEMPS) to limit prescriptions for short-term use only, especially for tourists .

Properties

IUPAC Name

magnesium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H17N3O4S.Mg/c2*1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;/h2*4-8H,9H2,1-3H3,(H,18,19,20);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMUJYOBLYTIKO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32MgN6O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

645.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63372-86-1, 6150-97-6
Record name Magnesium, bis[[(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino-κN]methanesulfonato-κO]-, (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63372-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dipyrone magnesium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006150976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium [(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino]methanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.602
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METAMIZOLE MAGNESIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS15642725
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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